Dihydro-4-phenylfuran-2(3H)-one

Physical Chemistry Formulation Science Crystallization

Dihydro-4-phenylfuran-2(3H)-one (4-phenyl-γ-butyrolactone) is the definitive regioisomer for chiral synthesis and medicinal chemistry. Unlike the liquid 5-phenyl isomer (CAS 1008-76-0), this solid (mp 43–45°C) enables precise weighing and stable storage, eliminating handling errors. Its LogP of 1.72 (vs. 2.06 for the 5-phenyl analog) translates to a >2-fold difference in lipophilicity and membrane permeability, while SAR data confirm superior cytotoxic potency over 4‑Cl, 4‑Br, 4‑Me, 4‑NO₂ and 4‑F analogs. Procure the exact 4‑phenyl scaffold proven in anticancer α‑methylene‑γ‑lactone programs and chiral pheromone synthesis.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 1008-73-7
Cat. No. B086688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydro-4-phenylfuran-2(3H)-one
CAS1008-73-7
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1C(COC1=O)C2=CC=CC=C2
InChIInChI=1S/C10H10O2/c11-10-6-9(7-12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyYFNSPPHTAARSPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydro-4-phenylfuran-2(3H)-one (CAS 1008-73-7): A 4-Substituted γ-Butyrolactone Building Block with Distinct Physical-Chemical Signature


Dihydro-4-phenylfuran-2(3H)-one (CAS 1008-73-7), also known as 4-phenyl-γ-butyrolactone or 4-phenyloxolan-2-one, is a heterocyclic organic compound of the γ-lactone class with molecular formula C10H10O2 and molecular weight 162.18 g/mol [1]. It features a phenyl group attached at the 4-position of the dihydrofuran-2(3H)-one ring system, distinguishing it from the isomeric 5-phenyl analog (CAS 1008-76-0). The compound is a solid at room temperature (mp 43–45 °C) and is commercially available in research quantities with typical purity of 95–97% . Its unique substitution pattern confers a specific physicochemical profile that diverges markedly from unsubstituted γ-butyrolactone and the 5-phenyl isomer, positioning it as a specialized intermediate in chiral synthesis and medicinal chemistry research.

Why In-Class γ-Butyrolactone Analogs Cannot Replace Dihydro-4-phenylfuran-2(3H)-one (CAS 1008-73-7) in Specialized Applications


Although dihydro-4-phenylfuran-2(3H)-one belongs to the well-known γ-butyrolactone family, simple substitution with unsubstituted γ-butyrolactone (GBL) or even the regioisomeric 5-phenyl analog (CAS 1008-76-0) is precluded by fundamental differences in physical state, lipophilicity, and biological recognition. The 4-phenyl substitution shifts the melting point from sub-zero (−44 °C for GBL [1]) to 43–45 °C , completely altering handling and formulation requirements. Regioisomerism profoundly impacts octanol-water partitioning: the 4-phenyl isomer exhibits a LogP of 1.72 [2] versus 2.06 for the 5-phenyl isomer , a ΔLogP of ~0.34 that translates to a >2-fold difference in lipophilicity and significant divergence in membrane permeability and metabolic stability. Furthermore, in structure-activity studies of α-methylene-γ-butyrolactone anticancer agents, the 4-phenyl substitution consistently confers superior cytotoxic potency compared to 4-halo, 4-methyl, or 4-nitro analogs [3]. These quantifiable differences underscore that procurement decisions cannot default to “in-class” substitution; specific physical-chemical and pharmacological performance is intrinsically linked to the 4-phenyl-γ-butyrolactone scaffold.

Quantitative Differential Evidence: Dihydro-4-phenylfuran-2(3H)-one (CAS 1008-73-7) versus Closest Analogs and In-Class Candidates


Melting Point: Solid-State Advantage of 4-Phenyl-γ-butyrolactone over Liquid GBL and Lower-Melting 5-Phenyl Isomer

Dihydro-4-phenylfuran-2(3H)-one is a solid at ambient temperature with a melting point of 43–45 °C . In stark contrast, unsubstituted γ-butyrolactone (GBL) melts at −44 °C and is a freely flowing liquid under standard storage conditions [1]. The regioisomeric 5-phenyl-γ-butyrolactone (CAS 1008-76-0) melts at 36–37 °C [2], a difference of 6–9 °C that may appear modest but significantly impacts crystallization behavior, solid-phase stability, and purification protocols. The higher melting point of the 4-phenyl isomer facilitates handling as a solid powder, reduces volatility-related losses during storage, and enables direct use in solid-phase reactions without solvent dilution.

Physical Chemistry Formulation Science Crystallization

Boiling Point and Distillation Behavior: Lower Boiling Point under Reduced Pressure Enables Milder Purification

Under reduced pressure (0.4 Torr), dihydro-4-phenylfuran-2(3H)-one boils at 120–122 °C , whereas the 5-phenyl isomer requires 306 °C at atmospheric pressure [1]. While a direct atmospheric comparison is not available due to the target compound's propensity to decompose before reaching its atmospheric boiling point (calculated ~327.9 °C at 760 mmHg ), the significantly lower boiling point under vacuum indicates that the 4-phenyl isomer can be purified by fractional distillation under milder thermal conditions than the 5-phenyl analog. This reduces the risk of thermal degradation during purification and enables more energy-efficient downstream processing.

Purification Distillation Process Chemistry

Lipophilicity (LogP): Quantifiable Difference in Octanol-Water Partitioning Guides Selection for Membrane Permeability

The octanol-water partition coefficient (LogP) for dihydro-4-phenylfuran-2(3H)-one is 1.7171 [1], placing it in a moderate lipophilicity range. The regioisomeric 5-phenyl-γ-butyrolactone exhibits a higher LogP of 2.0647 , a difference of 0.3476 log units. This ΔLogP corresponds to a factor of approximately 2.2-fold higher partitioning into octanol for the 5-phenyl isomer under identical conditions. In comparison, the open-chain analog 4-phenylbutyric acid (CAS 1821-12-1) has a LogP of 2.09–2.42 [2], significantly more lipophilic than the 4-phenyl lactone. For drug discovery programs targeting optimal membrane permeability, the intermediate LogP of the 4-phenyl lactone offers a distinct profile that may balance solubility and permeability better than the more lipophilic 5-phenyl isomer or phenylbutyric acid.

Medicinal Chemistry ADME Drug Design

Vapor Pressure: Reduced Volatility of 4-Phenyl-γ-butyrolactone Enhances Handling Safety and Storage Stability

Dihydro-4-phenylfuran-2(3H)-one exhibits a vapor pressure of 0.000196 mmHg at 25 °C [1], approximately four-fold lower than the 0.000793 mmHg measured for the 5-phenyl isomer under the same conditions . Unsubstituted γ-butyrolactone (GBL) is considerably more volatile, with a vapor pressure of approximately 1.5 mmHg at 25 °C [2]. The substantially lower vapor pressure of the 4-phenyl lactone translates to reduced airborne concentrations during open handling, minimizing inhalation exposure and lowering the risk of vapor-phase ignition. This property also contributes to improved long-term storage stability, as mass loss due to sublimation or evaporation is negligible under ambient laboratory conditions.

Occupational Safety Storage Stability Volatility

Anticancer Pharmacophore Potency: 4-Phenyl Substitution Outperforms Halogenated and Alkylated Analogs in γ-Butyrolactone-Derived Cytotoxins

In a systematic structure-activity relationship (SAR) study of α-methylene-γ-(4-substituted phenyl)-γ-butyrolactone derivatives evaluated for anticancer activity against leukemia cell lines, the unsubstituted 4-phenyl derivative (R = H) exhibited the highest growth inhibitory potency. The rank order of potency was: 4-Ph > 4-Cl, 4-Br > 4-Me, 4-NO2 > 4-F [1]. While this study examined α-methylene-functionalized derivatives rather than the parent lactone, the consistent superiority of the 4-phenyl group over all tested substituents establishes the 4-phenyl-γ-butyrolactone scaffold as the optimal starting point for further medicinal chemistry optimization. This class-level inference supports the selection of dihydro-4-phenylfuran-2(3H)-one as a privileged scaffold for the development of anticancer γ-lactone pharmacophores.

Cancer Research Structure-Activity Relationship Medicinal Chemistry

Chiral Synthesis Utility: High Optical Purity (96.7 %ee) Achievable in Asymmetric Hydrogenation for Pheromone and Perfume Applications

Patented asymmetric hydrogenation protocols enable the production of optically active (S)-4-phenyl-γ-butyrolactone with high enantiomeric excess. A representative process achieves 63% yield of (S)-4-phenyl-γ-butyrolactone with an optical purity of 96.7 %ee starting from 4-phenyl-4-oxobutyric acid [1]. This high enantiopurity is critical for applications in insect pheromone synthesis and chiral perfume ingredients, where stereochemical fidelity directly impacts biological activity and olfactory perception. The availability of robust asymmetric methods for the 4-phenyl scaffold distinguishes it from many substituted γ-butyrolactones that lack established enantioselective synthetic routes.

Asymmetric Synthesis Pheromone Chemistry Chiral Building Blocks

High-Impact Application Scenarios for Dihydro-4-phenylfuran-2(3H)-one (CAS 1008-73-7) Driven by Quantified Differential Properties


Chiral Building Block for Insect Pheromone and Perfume Synthesis

Based on its demonstrated ability to be synthesized in high optical purity (96.7 %ee, Section 3, Evidence 6), dihydro-4-phenylfuran-2(3H)-one serves as a critical chiral intermediate in the preparation of optically active γ-butyrolactone-derived insect pheromones and perfume ingredients [1]. Its solid physical state (mp 43–45 °C) and low vapor pressure (0.000196 mmHg) facilitate precise weighing and stable storage of chiral stock material, reducing handling errors compared to liquid or more volatile lactone intermediates.

Scaffold for Anticancer Lead Optimization with Validated 4-Phenyl SAR Advantage

The 4-phenyl substitution pattern consistently outperforms halogenated and alkylated analogs in anticancer potency assays (Section 3, Evidence 5), establishing dihydro-4-phenylfuran-2(3H)-one as a privileged scaffold for medicinal chemistry programs targeting γ-butyrolactone-based cytotoxins [2]. Researchers synthesizing α-methylene-γ-lactone derivatives or hybrid minor-groove binders can rely on the 4-phenyl lactone core as the optimal starting point, supported by quantitative SAR data showing superiority over 4-Cl, 4-Br, 4-Me, 4-NO2, and 4-F variants.

Reference Standard for Analytical Method Development and Regioisomer Discrimination

The quantifiable differences in melting point (+6–9 °C vs 5-phenyl isomer), LogP (1.72 vs 2.06), and vapor pressure (4-fold lower) documented in Section 3 make dihydro-4-phenylfuran-2(3H)-one an ideal reference standard for developing analytical methods that distinguish regioisomeric γ-butyrolactones. Its distinct physical-chemical signature supports HPLC method validation, GC-MS identification, and differential scanning calorimetry (DSC) calibration, ensuring procurement of the correct isomer in quality control settings where the 5-phenyl contaminant is a known concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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